5-Chloro-2-(trifluoromethoxy)phenylacetic acid
Description
Properties
IUPAC Name |
2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCNLJTXUDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of potential antithrombotics and lipoxygenase inhibitors, suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors, it may have effects on blood clotting and inflammation.
Biological Activity
5-Chloro-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1092461-21-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a phenylacetic acid backbone with a chlorine atom and a trifluoromethoxy group attached. Its molecular formula is , and it exhibits unique physicochemical properties that enhance its biological activity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibits potential against a range of bacterial strains.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Enzyme Interaction
Research indicates that the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, studies have shown that fluorinated compounds often demonstrate increased potency due to enhanced interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions .
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibition compared to control groups. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.
-
Anticancer Research :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated, revealing that the compound exhibits dose-dependent effects on cell viability.
-
Enzyme Inhibition :
- Research focused on the inhibition of specific metabolic enzymes has shown that this compound can effectively inhibit enzymes involved in drug metabolism, which may lead to increased bioavailability of co-administered drugs.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 8 |
| A549 | 15 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H6ClF3O3
- Molecular Weight : 254.59 g/mol
- IUPAC Name : 2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid
- CAS Number : 1092461-21-6
Antithrombotic Agents
5-Chloro-2-(trifluoromethoxy)phenylacetic acid has been studied for its potential as an antithrombotic agent. Research indicates that derivatives of phenylacetic acid can inhibit platelet aggregation, making them suitable candidates for treating thrombotic disorders. The incorporation of the trifluoromethoxy group enhances the compound's bioactivity and selectivity towards specific targets involved in platelet function .
Lipoxygenase Inhibitors
This compound has been utilized in the synthesis of lipoxygenase inhibitors, which are important for managing inflammatory conditions. The structure of this compound allows it to interact effectively with lipoxygenase enzymes, potentially leading to the development of new anti-inflammatory drugs .
Cell Culture Studies
In cell biology, this compound is employed as a reagent in various cell culture experiments. Its ability to modulate signaling pathways makes it useful for investigating cellular responses under different conditions .
Molecular Testing and Gene Therapy
The compound is also being explored in molecular testing applications, including gene therapy protocols where precise modulation of cellular functions is required. Its unique chemical properties allow for targeted delivery systems that enhance therapeutic efficacy .
Data Table: Summary of Applications
Case Study 1: Antithrombotic Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various phenylacetic acid derivatives, including this compound, and evaluated their antithrombotic properties. The findings demonstrated significant inhibition of platelet aggregation, suggesting a promising avenue for drug development in thrombotic diseases .
Case Study 2: Lipoxygenase Inhibition
Another research project focused on the design of lipoxygenase inhibitors derived from phenylacetic acids. The study highlighted how modifications to the phenyl ring, such as introducing trifluoromethoxy groups, improved potency against human neutrophil lipoxygenase, underscoring the compound's therapeutic potential in inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Positional Isomers
a. 5-Chloro-2-(trifluoromethyl)phenylacetic Acid (CID 2778122)
- Molecular Formula : C₉H₆ClF₃O₂
- Key Differences : Replaces the -OCF₃ group with -CF₃ at the 2-position.
- Predicted collision cross-section (CCS) values for [M+H]+ adducts are 148.0 Ų, comparable to the target compound, suggesting similar mass spectrometry behavior .
b. 3-(Trifluoromethoxy)phenylacetic Acid (PI-28260)
- Molecular Formula : C₉H₇F₃O₃
- Key Differences : Trifluoromethoxy group at the 3-position instead of 2-position; lacks chlorine.
- Impact :
c. 5-Fluoro-2-(trifluoromethoxy)phenylacetic Acid
- Molecular Formula : C₉H₆F₄O₃
- Key Differences : Chlorine replaced by fluorine at the 5-position.
- Impact :
Functional Group Variants
a. 4-(Trifluoromethyl)phenylacetic Acid (PI-28385)
- Molecular Formula : C₉H₇F₃O₂
- Key Differences : Trifluoromethyl (-CF₃) at the 4-position; lacks chlorine.
- Lower oxygen content decreases polarity, as seen in its molecular weight (204.15 g/mol) .
b. 5-Fluoro-2-nitrophenylacetic Acid (Thermo Scientific)
- Molecular Formula: C₈H₅FNO₄
- Key Differences: Nitro (-NO₂) replaces -OCF₃; fluorine replaces chlorine.
- Reduced halogen content may limit applications in halogen-bond-driven biological interactions .
Physicochemical and Commercial Properties
*Estimated based on structural analogs .
Preparation Methods
Diazotization and Vinylidene Chloride Addition
A patented method for phenylacetic acid derivatives related to 5-chloro substitution involves diazotization of substituted anilines followed by vinylidene chloride addition under phase transfer catalysis and copper catalysis, yielding 1-(2,2,2-trichloroethyl) substituted intermediates. Subsequent hydrolysis under acidic conditions (30% hydrochloric acid at 80-95°C) affords the phenylacetic acid.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Diazotization & vinylidene chloride addition | Vinylidene chloride, acid, diazo reagent, PTC, Cu catalyst, dicyandiamide solution, -5 to 5°C | Formation of 1-(2,2,2-trichloroethyl) substituted intermediate |
| Hydrolysis | 30% HCl, 80-95°C, 10 hours under nitrogen | Conversion to phenylacetic acid derivative |
This method allows selective substitution patterns including chloro and trifluoromethyl groups, adaptable for 5-chloro-2-(trifluoromethoxy)phenylacetic acid analogues by choosing appropriate starting materials.
Alkyl Cyanoacetate Condensation Followed by Hydrolysis
Another approach involves condensation of substituted fluorobenzenes with alkyl cyanoacetates under basic conditions to form cyano-substituted phenylacetate esters, which upon acidic or basic hydrolysis yield the phenylacetic acid. Although this patent focuses on trifluorophenylacetic acids, the strategy can be extended to trifluoromethoxy-substituted analogues.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Condensation | 1,2,4,5-tetrafluorobenzene + alkyl cyanoacetate, organic solvent, base | Formation of 2-cyano-2-(substituted phenyl)acetate ester |
| Hydrolysis & Decarboxylation | Acidic (HCl 1-12 mol/L or H2SO4 10-70%), reflux or basic (NaOH, reflux 6h) | Formation of substituted phenylacetic acid |
Example yield: 75% for trifluorophenylacetic acid under basic hydrolysis.
One-Pot Chlorination and Hydrolysis for Halogenated Aromatic Acids
A one-pot method for 5-chlorinated aromatic carboxylic acids involves chlorination of the aromatic aldehyde, followed by reaction with sodium hydroxide and further chlorination, quenching, extraction, and acidification to isolate the acid. While this example is for 5-chlorothiophene-2-carboxylic acid, the methodology is relevant for chlorinated phenylacetic acids.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Chlorination | Cl2 gas, -10 to 30°C, 1-20 h | Formation of 5-chloro aromatic aldehyde intermediate |
| Base treatment & chlorination | NaOH solution (20%), temp control <30°C, Cl2 introduction, heat preservation | Conversion to 5-chloro aromatic acid |
| Workup | Sodium sulfite quench, solvent extraction, acidification (HCl), filtration, recrystallization | Purified 5-chlorinated acid |
This method emphasizes control of reaction temperature and stoichiometry for high purity (up to 92% HPLC purity).
- The diazotization method allows incorporation of trifluoromethoxy groups by selecting appropriate substituted anilines, enabling synthesis of this compound analogues with high purity (>98% by HPLC).
- Hydrolysis conditions are critical; acidic hydrolysis with concentrated HCl or H2SO4 at elevated temperatures (80-95°C) is effective for removing trichloroethyl protecting groups and generating the free acid.
- Alkyl cyanoacetate condensation followed by hydrolysis offers a versatile route for fluorinated phenylacetic acids and can be adapted for trifluoromethoxy substituents, with yields around 75% under basic hydrolysis.
- The one-pot chlorination method emphasizes operational simplicity and industrial scalability, with careful control of chlorine stoichiometry and temperature to avoid over-chlorination or side reactions.
- Purification typically involves recrystallization from toluene or ethanol/water mixtures to achieve high purity crystalline products suitable for further application.
The preparation of this compound can be efficiently achieved by adapting established synthetic routes involving diazotization-vinylidene chloride addition and hydrolysis, or alkyl cyanoacetate condensation followed by hydrolysis. For industrial scale, one-pot chlorination and hydrolysis methods provide operational advantages. Each method requires careful control of reaction parameters, particularly temperature, stoichiometry, and purification steps, to obtain high purity product.
Q & A
Q. Why do computational docking predictions sometimes mismatch experimental binding affinities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
